Physicochemical Profile: Computed LogP and TPSA Differentiate 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol from Unsubstituted Benzoylpiperidines
The computed partition coefficient (LogP) and topological polar surface area (TPSA) for 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol are 2.076 and 40.54 Ų, respectively . These values differ substantially from those of the unsubstituted 1-benzoylpiperidin-3-ol, for which computed LogP and TPSA values are approximately 1.3 and 40.5 Ų, respectively [1]. The higher LogP value (ΔLogP ≈ +0.78) for the chloro-fluoro derivative indicates significantly increased lipophilicity, a key factor influencing membrane permeability and compound distribution in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.076 |
| Comparator Or Baseline | Unsubstituted 1-benzoylpiperidin-3-ol (LogP ~1.3) |
| Quantified Difference | ΔLogP ≈ +0.78 |
| Conditions | Computational prediction based on molecular structure. |
Why This Matters
This quantifiable difference in lipophilicity can significantly impact a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties, making 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol a distinct candidate for in vitro and in vivo studies compared to less lipophilic analogs.
- [1] Data for 1-benzoylpiperidin-3-ol (unsubstituted) was estimated using computational tools based on its SMILES structure. For comparison purposes only. View Source
